molecular formula C13H12ClFN2 B11863051 3-(5-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole

3-(5-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B11863051
M. Wt: 250.70 g/mol
InChI Key: LHZUXWFOOGYGOQ-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro and fluoro substituent on a phenyl ring, attached to a tetrahydroindazole core. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of 5-chloro-2-fluorophenylboronic acid with a suitable indazole precursor in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups on the phenyl ring.

    Substitution: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(5-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-fluorophenylboronic acid: This compound shares the chloro and fluoro substituents but differs in its core structure.

    4,5,6,7-Tetrahydro-1H-indazole: This compound lacks the chloro and fluoro substituents, making it less reactive in certain chemical reactions.

Uniqueness

3-(5-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C13H12ClFN2

Molecular Weight

250.70 g/mol

IUPAC Name

3-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole

InChI

InChI=1S/C13H12ClFN2/c14-8-5-6-11(15)10(7-8)13-9-3-1-2-4-12(9)16-17-13/h5-7H,1-4H2,(H,16,17)

InChI Key

LHZUXWFOOGYGOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C3=C(C=CC(=C3)Cl)F

Origin of Product

United States

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